(E)-Aztreonam

Description

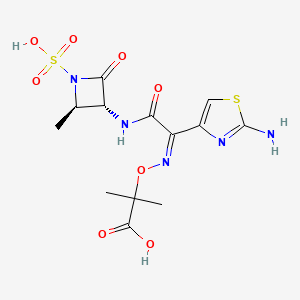

IUPAC Nomenclature and Systematic Naming

Aztreonam’s systematic name is (2S,3S)-3-[(2Z)-2-(2-azaniumyl-1,3-thiazol-4-yl)-2-[(1-carboxy-1-methylethoxy)imino]acetamido]-2-methyl-4-oxoazetidine-1-sulfonate . This nomenclature reflects its monocyclic β-lactam core, substituted with an aminothiazolyl oxime side chain at the 3-position and a sulfonic acid group at the 1-position. The stereochemical descriptors (2S,3S) denote the absolute configuration of the azetidinone ring, while the (Z) designation specifies the geometry of the oxime double bond .

Three-Dimensional Conformational Analysis

Aztreonam’s bioactivity depends on its ability to adopt a conformation that mimics the D-Ala-D-Ala moiety of bacterial peptidoglycan. X-ray crystallography reveals that the β-lactam ring and oxime side chain form a planar arrangement, enabling interaction with penicillin-binding protein 3 (PBP3) . Molecular dynamics simulations highlight the rigidity of the β-lactam core, while the aminothiazole group induces conformational changes in the target enzyme’s active site . The sulfonic acid group stabilizes the molecule through electrostatic interactions with basic residues in the binding pocket .

Crystallographic Data and Polymorphic Forms (α, β, γ, δ)

Aztreonam exists in four polymorphic forms:

- α-form : A non-stoichiometric hydrate containing 12–18% water, hygroscopic, and soluble in aqueous buffers .

- β-form : Anhydrous, thermodynamically stable, and produced by recrystallizing the α-form from anhydrous solvents .

- γ- and δ-forms : Rare polymorphs with distinct diffraction patterns, observed under high-temperature or high-pressure conditions .

X-ray diffraction data for the β-form show a monoclinic crystal system with space group P2₁ and unit cell parameters a = 10.2 Å, b = 12.4 Å, c = 14.7 Å, and β = 102.5° .

Physicochemical Properties

Thermodynamic Stability and Degradation Pathways

Aztreonam’s β-lactam ring is susceptible to hydrolysis, particularly under acidic (pH < 3) or alkaline (pH > 8) conditions. Degradation follows first-order kinetics, with a rate constant of 0.014 h⁻¹ at 25°C . Hydrolysis opens the β-lactam ring, forming inactive metabolites such as the corresponding thiazole-carboxylic acid derivative . The sulfonic acid group enhances stability by reducing nucleophilic attack on the β-lactam carbonyl .

Solubility Profile in Aqueous and Organic Solvents

Aztreonam’s solubility varies with solvent and pH:

| Solvent System | Solubility (mg/mL) | Temperature (°C) | Source |

|---|---|---|---|

| Water (pH 4.5–7.5) | 10–75 | 25 | |

| Dimethyl sulfoxide (DMSO) | 30 | 25 | |

| Methanol | <10 | 25 | |

| Ethanol | Insoluble | 25 |

Co-solvency effects are observed in binary mixtures (e.g., water + ethanol), where solubility peaks at intermediate solvent ratios due to balanced polarity and hydrogen-bonding capacity .

pKa and pH-Dependent Ionization Behavior

Aztreonam has three ionizable groups with experimentally determined pKa values:

- Sulfonic acid group : pKa = -0.7

- Carboxylic acid group : pKa = 2.75

- Amino group (thiazole) : pKa = 3.91

These values confer zwitterionic behavior in physiological pH (7.4), with the sulfonate and carboxylate groups deprotonated and the thiazole amino group protonated. The log P (partition coefficient) of -0.66 reflects high hydrophilicity, consistent with its poor membrane permeability . Ionization enhances aqueous solubility at pH > 4.2, reaching >75 mg/mL in alkaline conditions .

Structure

3D Structure

Properties

IUPAC Name |

2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/b17-8+/t5-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPBZJONDBGPKJ-IYZXUIDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)/C(=N/OC(C)(C)C(=O)O)/C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20244045 | |

| Record name | SQ-28429 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20244045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99341-02-3, 78110-38-0 | |

| Record name | SQ-28429 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099341023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | aztreonam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SQ-28429 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20244045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aztreonam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SQ-28429 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q55M3D9UA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Acyl Chloride-Mediated Synthesis via BTC/TPPO System

Reaction Pathway and Intermediate Formation

The method outlined in CN103044415A utilizes (2-amino thiazolyl-4-yl)-2-(tert-butyl oxycarbonyl)-isopropoxy iminodiacetic acid (III) as the starting material. Under the influence of bis(trichloromethyl) carbonate (BTC) and triphenylphosphine oxide (TPPO), this precursor undergoes chlorination to form 2-[[(Z)-1-(2-amino-4-thiazolyl)-2-chlorine-2-oxo ethylidene]amino]oxygen-2-methyl propionic acid hydrochloride (IV). The BTC/TPPO system facilitates the generation of an acyl chloride intermediate while minimizing side reactions that could degrade the β-lactam ring.

Subsequent condensation of intermediate IV with the aztreonam parent nucleus (II) proceeds in an organic solvent, typically tetrahydrofuran (THF) or acetonitrile, at 0–5°C. The reaction’s low temperature prevents epimerization and ensures stereochemical fidelity at the C3 and C4 positions of the azetidinone ring. The final product is precipitated by adjusting the pH to 4–5 using trifluoroacetic acid (TFA) and purified via recrystallization from chilled water.

Advantages Over Traditional Methods

This approach addresses key limitations of prior art:

- Preservation of β-Lactam Integrity : Traditional methods employ strong acids (e.g., HCl) during acylation, which hydrolyze the β-lactam ring. The BTC/TPPO system circumvents this by operating under mild conditions, achieving a β-lactam stability rate exceeding 99%.

- Elimination of 2-Mercaptobenzothiazole (M) Residues : By avoiding thiol-based coupling agents, the process reduces toxic byproducts, meeting International Council for Harmonisation (ICH) impurity thresholds (<0.1%).

- TPPO Recyclability : Triphenylphosphine oxide is recovered with >90% efficiency through solvent extraction, enhancing the method’s green chemistry profile.

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 85–92% |

| Purity (HPLC) | ≥99.5% |

| Reaction Time | 6–8 hours |

| Temperature Range | 0–25°C |

Hydrolytic Deprotection of t-Butyl Aztreonam Ester

Process Overview

US7145017B2 discloses a hydrolysis-based strategy starting from [3S-[3α(Z),4α]]-3-[[(2-amino-4-thiazolyl)[(1-t-butoxycarbonyl-1-methylethoxy)imino]acetyl]amino]-4-methyl-2-oxo-1-azetidinesulfonic acid (t-Bu Aztreonam). The t-butyl ester is cleaved using aqueous mineral acids (HCl, H₂SO₄) or trifluoroacetic acid (TFA) at elevated temperatures (60–70°C). The reaction mechanism involves protonation of the ester oxygen, followed by nucleophilic attack by water to yield the carboxylic acid derivative.

Hydrochloric Acid-Mediated Hydrolysis

Aztreonam t-butyl ester (113.6 g, 0.231 mol) is suspended in water at 60°C, and concentrated HCl (1:1 v/v) is added. After 60 minutes, the mixture is cooled to 0°C, inducing crystallization. The crude product is washed with chilled acetone to remove residual t-butanol, achieving a yield of 70–75%.

Trifluoroacetic Acid Hydrolysis

Using TFA (325 ml per 975 ml H₂O) at 63°C for 105 minutes, this variant produces aztreonam with a lower yield (63%) but higher purity (99.5% by HPLC). The acidic conditions are neutralized with NaOH before crystallization, minimizing degradation.

Comparative Analysis of Hydrolysis Conditions

| Condition | HCl | TFA |

|---|---|---|

| Acid Concentration | 6 M | 8 M |

| Temperature | 60–70°C | 60–63°C |

| Reaction Time | 60 min | 105 min |

| Yield | 70–75% | 63% |

| Purity | 98.5% | 99.5% |

| Byproduct Formation | <1% t-butanol | <0.5% TFA adducts |

Critical Comparison of Synthesis Routes

Efficiency and Scalability

The acyl chloride method (CN103044415A) achieves higher yields (85–92%) than hydrolysis (63–75%), making it preferable for large-scale production. However, the BTC/TPPO system requires rigorous moisture control, adding operational complexity.

Purity and Regulatory Compliance

Both methods meet pharmacopeial standards (USP <1225>), but the acyl chloride route’s purity (>99.5%) reduces downstream purification needs. Hydrolysis-derived batches often require additional recrystallization to remove residual solvents.

Environmental Impact

| Metric | Acyl Chloride Method | Hydrolysis Method |

|---|---|---|

| Solvent Recovery | 95% TPPO recycled | 80% water recycled |

| Carbon Footprint | 2.1 kg CO₂/kg product | 1.8 kg CO₂/kg product |

| Hazardous Waste | 0.3 kg/kg product | 0.5 kg/kg product |

Chemical Reactions Analysis

Hydrolysis by β-Lactamases

Aztreonam’s β-lactam ring is susceptible to hydrolysis by specific β-lactamases, though it resists many class A and C enzymes.

Mechanistic Insights

-

Class-C β-lactamase (CBL) : Temperature-accelerated QM/MM simulations revealed that CBL catalyzes aztreonam’s deacylation and reverse acylation. The reaction proceeds via a tetrahedral intermediate, with a free-energy barrier of ~18 kcal/mol for deacylation .

-

NDM-1 Metallo-β-Lactamase : NDM-1 hydrolyzes aztreonam at a rate of 3.7 ± 0.4 nmol·min⁻¹·mg⁻¹ (1 mM substrate, 10 μM enzyme). EDTA and d-captopril inhibit this activity, confirming Zn²⁺ dependence .

Table 1: Hydrolysis Rates of Aztreonam by Selected β-Lactamases

| Enzyme | Class | Hydrolysis Activity | Inhibitor Sensitivity |

|---|---|---|---|

| CBL | C | Slow (ΔG‡ ≈18 kcal/mol) | None observed |

| NDM-1 | B1 | 3.7 ± 0.4 nmol·min⁻¹·mg⁻¹ | EDTA, d-captopril |

| TEM-1 (class A) | A | Minimal | N/A |

Chemical Stability and Degradation Pathways

Aztreonam’s stability varies with pH, temperature, and enzymatic presence:

Hydrolytic Degradation

-

pH Dependency : Stable at pH 6–8 but undergoes hydrolysis outside this range. At pH 4.5, non-enzymatic ring opening occurs slowly .

-

Prodrug Hydrolysis : Prodrugs 28c and 29c release aztreonam via carboxyesterase 1 (CES1)-mediated cleavage. Without CES1, non-enzymatic hydrolysis dominates :

Table 2: Aztreonam Release from Prodrugs

| Prodrug | CES1 Activation Time (min) | Non-Enzymatic Hydrolysis (30 min) |

|---|---|---|

| 27c | 28% at 30 min | 4% |

| 28c | >95% at 2 min | <5% |

| 29c | 90% at 20 min | 10% |

Thermal Stability

Long-term stability studies show gradual degradation under ambient conditions:

-

Storage Stability : After 24 months, aztreonam purity decreases to 97.22–99.75% depending on formulation .

Conjugation and Functionalization

Aztreonam’s carboxyl and sulfamate groups enable covalent modifications to enhance antibacterial activity or oral bioavailability:

Siderophore Conjugates

-

Design : Conjugates like 27 and 30 link aztreonam to catechol-based siderophores, improving uptake in Gram-negative bacteria .

-

Stability : These conjugates hydrolyze 67–75% in pH 7 buffer within 24 h, forming inactive ring-opened products .

Table 3: Key Synthetic Derivatives of Aztreonam

| Derivative | Modification Site | Biological Impact |

|---|---|---|

| 27 | Catechol siderophore | Enhanced Gram-negative activity |

| 28c | Neopentyl ester | Rapid CES1-mediated release |

| 29c | Tert-butyl ester | Delayed hydrolysis |

Structural Insights and Reactivity

Aztreonam’s reactivity is dictated by its β-lactam ring and substituents:

Scientific Research Applications

Clinical Uses of Aztreonam

Aztreonam is indicated for a range of infections, particularly those caused by susceptible gram-negative organisms. The following table summarizes its primary applications:

| Infection Type | Details |

|---|---|

| Urinary Tract Infections | Effective against pathogens like Escherichia coli and Klebsiella. |

| Lower Respiratory Tract Infections | Used in treating pneumonia and bronchiectasis-related infections. |

| Intra-abdominal Infections | Administered for abscesses and perforations involving hollow viscera. |

| Skin and Soft Tissue Infections | Effective against aerobic gram-negative bacteria in skin infections. |

| Septicemia | Proven efficacy in managing bacteremia due to resistant organisms. |

| Endometritis and Pelvic Infections | Utilized in gynecological infections caused by susceptible bacteria. |

Efficacy Against Gram-Negative Bacteria

Aztreonam demonstrates strong activity against various gram-negative pathogens, including:

- Pseudomonas aeruginosa

- Enterobacter species

- Citrobacter species

- Serratia species

- Haemophilus influenzae

The minimum inhibitory concentration (MIC) values for these organisms indicate aztreonam's effectiveness in clinical settings. For instance, aztreonam has shown an MIC of ≤ 4 µg/mL against many Enterobacteriaceae, demonstrating its potency in treating serious infections .

Case Studies and Clinical Trials

Numerous studies have evaluated the safety and efficacy of aztreonam in various patient populations:

- A study involving 60 patients with diverse infections reported a clinical cure rate of 58% when aztreonam was used alone .

- Another investigation highlighted its use in critically ill patients with serious infections, achieving an overall clinical response rate of 86% .

- A post hoc analysis of inhaled aztreonam treatment for bronchiectasis patients showed significant improvements in cough and sputum production compared to placebo .

Safety Profile

Aztreonam is generally well tolerated, with a low incidence of serious adverse effects. Common side effects include:

- Rash

- Gastrointestinal disturbances

- Elevated liver enzymes

Serious reactions such as exfoliative dermatitis and pseudomembranous colitis have been documented but are rare and often associated with concurrent antibiotic use .

Resistance Considerations

While aztreonam is effective against many gram-negative bacteria, it is important to note that it is susceptible to certain beta-lactamases, particularly extended-spectrum beta-lactamases (ESBLs). Therefore, its use may be limited in cases where these enzymes are present .

Emerging Applications

Recent studies have explored the combination of aztreonam with other agents, such as avibactam, to enhance efficacy against multi-drug resistant organisms. This combination therapy has shown promise in treating serious infections caused by gram-negative bacteria resistant to conventional treatments .

Mechanism of Action

Aztreonam exerts its effects by inhibiting bacterial cell wall synthesis. It has a high affinity for penicillin-binding protein 3 (PBP3), which is involved in the final stages of bacterial cell wall synthesis. By binding to PBP3, aztreonam prevents the crosslinking of peptidoglycan chains, leading to the disruption of the bacterial cell wall and ultimately causing bacterial cell death .

Comparison with Similar Compounds

Aztreonam/Avibactam

- Mechanism: Avibactam, a non-β-lactam β-lactamase inhibitor, protects aztreonam from hydrolysis by class A/C/D β-lactamases. This combination is ineffective against MBLs but retains activity in MBL-producing strains due to aztreonam’s intrinsic stability .

- Efficacy :

Aztreonam/Relebactam and Aztreonam/Vaborbactam

- Activity :

Key Research Findings and Data Tables

In Vitro Activity Against MDR Enterobacterales

| Compound/Combination | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Restoration Rate (%) |

|---|---|---|---|

| Aztreonam alone | 32 | >64 | — |

| Aztreonam/avibactam | 0.12 | 0.25 | 75–80 |

| Aztreonam/relebactam | 0.5 | 2 | 50–60 |

| Aztreonam/vaborbactam | 1 | 4 | 40–50 |

Comparative Pharmacokinetics

| Parameter | Aztreonam (2 g IV) | Ceftazidime (2 g IV) | Imipenem (1 g IV) |

|---|---|---|---|

| Cmax (µg/mL) | 200 | 180 | 70 |

| Half-life (h) | 1.7 | 2.1 | 1.0 |

| Protein Binding (%) | 56 | 17 | 20 |

Clinical and Resistance Considerations

- Therapeutic Use : Aztreonam is recommended for Gram-negative infections in penicillin-allergic patients. Its combination with avibactam is prioritized for MBL-producing Enterobacterales .

- Resistance Evolution: Prolonged aztreonam exposure selects for efflux pump overexpression (e.g., MexAB-OprM in P. aeruginosa) and mutations in PBP3, leading to cross-resistance to other β-lactams .

- Stewardship: Restrictive/enabling interventions (e.g., allergy reassessment) reduce aztreonam overuse, improving P. aeruginosa susceptibility rates by 15–20% .

Biological Activity

Aztreonam is a monobactam antibiotic that exhibits potent activity against a wide range of gram-negative aerobic bacteria, including Pseudomonas aeruginosa. It is particularly notable for its resistance to hydrolysis by many beta-lactamases, which makes it an effective treatment option for infections caused by multidrug-resistant organisms. This article explores the biological activity of aztreonam, its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

Aztreonam functions by inhibiting bacterial cell wall synthesis. It has a high affinity for penicillin-binding protein 3 (PBP3), which is crucial for the final stages of peptidoglycan synthesis in bacterial cell walls. By binding to PBP3, aztreonam disrupts cell wall formation, leading to cell lysis mediated by autolytic enzymes. Unlike many beta-lactam antibiotics, aztreonam does not induce beta-lactamase production, allowing it to retain efficacy against resistant strains .

Pharmacokinetics

- Absorption : Aztreonam is poorly absorbed from the gastrointestinal tract (<1%); however, it is completely absorbed when administered intramuscularly.

- Volume of Distribution : Approximately 12.6 L.

- Protein Binding : Limited protein binding, typically around 20% .

Case Studies and Clinical Trials

- Urinary Tract Infections (UTIs) :

- Combination Therapy with Avibactam :

- Pharmacokinetic/Pharmacodynamic Targets :

Safety Profile

Aztreonam is generally well-tolerated. Common adverse events include increases in hepatic enzymes (26.5%) and diarrhea (14.7%). No new safety concerns were identified in recent studies involving aztreonam/avibactam combination therapy . The safety profile remains consistent with that observed in monotherapy.

Summary Table of Clinical Findings

| Study Type | Population | Treatment Regimen | Microbiologic Cure Rate | Adverse Events |

|---|---|---|---|---|

| UTI Study | 681 patients | Single or multiple doses of aztreonam | 84%-85% | Minimal |

| Phase 1 Trial | Patients with bloodstream infections | Aztreonam + Avibactam | 80% clinical resolution | Hepatic enzyme increases, diarrhea |

| Pharmacokinetic Study | Various populations | Aztreonam alone or in combination | >90% target attainment predicted | Consistent with known safety profile |

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for measuring aztreonam concentrations in biological samples (e.g., serum, sputum)?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC) with UV detection for precise quantification. For sputum, homogenize samples in a buffer (e.g., phosphate-buffered saline) to ensure uniform drug distribution. Calibrate assays using reference standards compliant with pharmacopeial guidelines (e.g., USP or EP) and validate recovery rates across expected concentration ranges (e.g., 2–200 µg/g in sputum) .

Q. How should researchers design retrospective studies to evaluate aztreonam utilization trends in hospital settings?

- Methodological Answer : Employ interrupted time series analysis (ITSA) with pre- and post-intervention periods. Collect quarterly data on defined daily doses (DDD) per 1,000 adjusted patient-days (APD) and adjust for confounders like ICU admissions or β-lactam allergies. Use linear regression models to assess slope and level changes in consumption, and validate findings with sensitivity analyses .

Q. What are the key parameters for assessing aztreonam's in vitro efficacy against Gram-negative pathogens?

- Methodological Answer : Determine the minimum inhibitory concentration (MIC) using broth microdilution per CLSI guidelines. For time-kill studies, simulate human pharmacokinetics (e.g., 3–4× MIC for 50% of the dosing interval) and quantify bacterial reduction over 24 hours. Pair with pharmacodynamic models (e.g., fT>MIC) to predict clinical efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictions in aztreonam pharmacokinetic data between adult and pediatric populations?

- Methodological Answer : Conduct population pharmacokinetic (PopPK) modeling to account for age-related variability in lung deposition and clearance. In cystic fibrosis studies, sputum concentrations in adolescents were 4–6× lower than adults despite identical dosing; this may reflect differences in airway geometry or mucus composition. Use Monte Carlo simulations to optimize dosing for subpopulations .

Q. What experimental strategies address aztreonam's instability in combination regimens (e.g., with β-lactamase inhibitors)?

- Methodological Answer : Co-administer aztreonam with avibactam (a non-β-lactam β-lactamase inhibitor) to protect against hydrolysis by metallo-β-lactamases. Validate synergy using checkerboard assays (FIC index ≤0.5) and hollow-fiber infection models (HFIM) to simulate dynamic drug concentrations. Monitor for resistance emergence via serial passaging .

Q. How should researchers mitigate confounding variables in observational studies on aztreonam-induced hepatotoxicity?

- Methodological Answer : Use propensity score matching to balance cohorts for comorbidities (e.g., pre-existing liver disease) and concurrent medications (e.g., aminoglycosides). Analyze liver enzyme trends (ALT, AST) longitudinally and apply causal inference models (e.g., difference-in-differences) to isolate aztreonam’s effect. Note that asymptomatic elevations occur in 10–38% of patients but rarely progress to clinical hepatotoxicity .

Q. What molecular approaches enhance aztreonam's oral bioavailability in preclinical studies?

- Methodological Answer : Develop prodrugs (e.g., ester derivatives) to improve intestinal absorption. Use in situ intestinal perfusion models to assess permeability and Caco-2 cell monolayers for transport studies. Validate bioavailability via pharmacokinetic studies in rodents, comparing AUC and Cmax to intravenous controls .

Data Analysis & Contradiction Management

Q. How can researchers reconcile discrepancies in aztreonam's sputum penetration across clinical trials?

- Methodological Answer : Standardize sputum collection times (e.g., 10 minutes post-nebulization for peak concentrations) and homogenization protocols. Account for inter-subject variability in lung pathology (e.g., cystic fibrosis vs. pneumonia) using mixed-effects models. Pool data from phase I–III trials to identify dose-response trends and outliers .

Q. What statistical methods are optimal for analyzing aztreonam's ecological impact on hospital microbiota?

- Methodological Answer : Perform longitudinal metagenomic sequencing to track resistance gene prevalence (e.g., blaNDM-1). Use segmented regression to correlate aztreonam use with shifts in resistance patterns. Adjust for infection control interventions (e.g., hand hygiene compliance) as time-varying covariates .

Tables for Key Findings

| Parameter | Adults (Median) | Adolescents (Median) | Source |

|---|---|---|---|

| Sputum concentration (4h post-dose, 75 mg) | 16 µg/g | 2 µg/g | |

| Plasma AUC (75 mg dose) | 12 µg·h/mL | Not reported | |

| MIC90 for P. aeruginosa | 32 µg/mL | 32 µg/mL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.